1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
Description
Molecular Architecture Analysis: Isoquinoline Core Modifications
The molecular framework is based on a 3,4-dihydroisoquinoline scaffold, a bicyclic heterocycle consisting of a benzene ring fused to a partially saturated pyridine ring. Key modifications include:
- An amino group (-NH2) at the 6-position on the benzene ring, contributing electron-donating properties.
- A chloro substituent (-Cl) at the 7-position, introducing electron-withdrawing effects and potential sites for further chemical reactivity.
- The nitrogen atom at position 2 of the isoquinoline ring is bonded to a 2,2,2-trifluoroethanone group, a ketone functionalized with three fluorine atoms.
These substitutions significantly alter the electronic distribution and steric environment of the isoquinoline core, impacting the compound’s chemical behavior and potential interactions.
Stereoelectronic Effects of Trifluoroethanone Substituent
The 2,2,2-trifluoroethanone group is characterized by a trifluoromethyl (-CF3) moiety attached to a carbonyl (C=O) group. The trifluoromethyl substituent exerts a strong electron-withdrawing inductive effect due to the high electronegativity of fluorine atoms. This effect:
- Enhances the electrophilicity of the carbonyl carbon, potentially increasing reactivity in nucleophilic addition reactions.
- Influences the overall dipole moment of the molecule, affecting solubility and binding interactions.
- Imparts unique stereoelectronic properties by stabilizing certain conformations through hyperconjugation and inductive effects.
The presence of the trifluoroethanone substituent thus modulates the chemical and physical properties of the molecule, potentially enhancing its affinity for biological targets or catalytic sites.
Comparative Structural Analysis with Related Dihydroisoquinoline Derivatives
Compared to other 3,4-dihydroisoquinoline derivatives , this compound is distinguished by the combination of amino and chloro substituents on the aromatic ring and the trifluoroethanone moiety attached at the nitrogen. Variations in these substituents among related compounds influence:
- Electronic properties: Amino groups donate electron density, whereas chloro groups withdraw it; their relative positions affect resonance and inductive effects.
- Steric hindrance: The bulky trifluoroethanone group introduces steric constraints that may affect molecular conformations and interactions.
- Reactivity and binding: The trifluoroethanone group’s electrophilicity and the presence of halogen and amino substituents can alter binding affinity and specificity in biological or catalytic contexts.
Such structural differences are critical in tuning the compound’s chemical reactivity and potential applications in medicinal chemistry and material science.
Data Table: Key Molecular Properties of 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2-yl)-2,2,2-trifluoroethanone
Properties
IUPAC Name |
1-(6-amino-7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O/c12-8-3-7-5-17(10(18)11(13,14)15)2-1-6(7)4-9(8)16/h3-4H,1-2,5,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESUHWZTMPXZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=C(C=C21)N)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination via Electrophilic Aromatic Substitution
Amino Group Protection and Deprotection
-
Protection : Boc (tert-butoxycarbonyl) groups are introduced using di-tert-butyl dicarbonate in toluene/water biphasic systems (pH 7).
-
Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group post-cyclization.
Table 1 : Protective Group Efficiency
| Protective Group | Reagent | Deprotection Conditions | Yield Retention |
|---|---|---|---|
| Boc | (Boc)₂O, NaOH | TFA/DCM | 92% |
| Acetyl | Acetic anhydride | KOH/EtOH | 78% |
Oxidation and Reduction for Functional Group Interconversion
Post-cyclization functionalization often requires redox adjustments:
Oxidation to Stabilize the Isoquinoline Core
Reduction of Nitro Intermediates
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Reagent : Hydrogen gas, palladium on carbon (Pd/C)
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Solvent : Ethanol
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Conditions : 25°C, 3 atm H₂, 6 hours
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost efficiency and purity. Continuous flow reactors replace batch processes for cyclization and reduction steps, enhancing reproducibility.
Table 2 : Industrial Process Parameters
| Step | Reactor Type | Throughput (kg/h) | Purity (%) |
|---|---|---|---|
| Cyclization | Continuous Flow | 12.5 | 99.5 |
| Chlorination | Stirred Tank | 8.2 | 98.7 |
| Hydrogenation | Fixed-Bed | 10.0 | 99.1 |
Key optimizations include:
-
Catalyst Recycling : Pd/C is recovered via filtration, reducing costs by 40%.
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Acid Neutralization : Automated pH adjustment minimizes byproduct formation.
Alternative Routes via Multicomponent Reactions
Emerging methodologies from academic research propose streamlined approaches. The Ugi-4CR (Ugi four-component reaction) couples aldehydes, amines, isocyanides, and carboxylic acids to generate isoquinoline precursors in a single pot. Copper catalysis then facilitates cyclization to the target compound:
Chemical Reactions Analysis
Types of Reactions
1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone exhibits significant anticancer properties. Its mechanism involves the modulation of apoptosis pathways in cancer cells. For instance, studies have shown that this compound can enhance the cytotoxic effects of existing chemotherapeutic agents like paclitaxel by increasing apoptosis rates in malignant cells while reducing adverse effects on healthy cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It demonstrates potential in modulating neurodegenerative processes through its interaction with specific molecular targets. By influencing apoptotic pathways, it may protect healthy neurons while promoting cell death in neurodegenerative conditions .
The biological activity of this compound is notable due to its ability to interact with various molecular targets within biological systems. Its unique structure allows it to engage in significant hydrogen bonding and hydrophobic interactions:
Case Study 1: Synergistic Effects with Chemotherapy
In a study exploring the synergistic interactions between various phytocompounds and chemotherapy agents, this compound was shown to significantly increase the cytotoxic effects of paclitaxel on lung cancer cell lines. This highlights its potential as an adjunct therapy in cancer treatment .
Case Study 2: Neurodegeneration Research
A research project focused on neurodegenerative diseases evaluated the protective effects of this compound on neuronal cells exposed to toxic agents. The findings indicated that it could inhibit apoptosis in healthy neurons while promoting cell death in damaged ones .
Mechanism of Action
The mechanism of action of 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoroethanone group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The amino and chloro groups may enhance binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (CAS 181514-35-2)
- Substituents: 7-Bromo instead of 6-amino-7-chloro.
- Molecular Formula: C₁₁H₉BrF₃NO.
- Molecular Weight : 308.09 g/mol .
- Synthesis: Prepared via acylation of 7-bromo-1,2,3,4-tetrahydroisoquinoline with trifluoroacetic anhydride using pyridine and DMAP in chloroform .
- Applications: Used as an intermediate in synthesizing acyl-CoA monoacylglycerol acyltransferase inhibitors, highlighting its role in metabolic disorder research .
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-ol (Identifier W14)
1-(6-Chloro-7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (CAS 1097920-65-4)
- Substituents: 6-Chloro-7-nitro instead of 6-amino-7-chloro.
- Molecular Formula : C₁₁H₈ClF₃N₂O₂.
- Synthesis : Likely synthesized via nitration of a chlorinated precursor, followed by acylation .
- Reactivity: The nitro group may serve as a precursor for further reduction to amino derivatives, offering synthetic versatility .
Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Polarity |
|---|---|---|---|---|
| Target Compound | 6-Amino-7-chloro | ~306.66* | Amino, Chloro, CF₃ | Moderate |
| 7-Bromo Analogue | 7-Bromo | 308.09 | Bromo, CF₃ | Low |
| W14 (7-Hydroxy) | 7-Hydroxy | 245.20 | Hydroxy, CF₃ | High |
| 6-Chloro-7-nitro Analogue | 6-Chloro-7-nitro | ~306.64* | Nitro, CF₃ | Low |
*Calculated based on molecular formula.
Biological Activity
1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a trifluoroethanone group attached to a dihydroisoquinoline ring, which is further substituted with an amino and a chloro group. Its unique structure suggests significant biological activity, making it a candidate for various therapeutic applications.
- IUPAC Name : 1-(6-amino-7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone
- Molecular Formula : C11H10ClF3N2O
- CAS Number : 1097922-04-7
- Molecular Weight : 278.66 g/mol
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The trifluoroethanone moiety can engage in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to proteins and enzymes. The amino and chloro substituents may further modulate its pharmacological properties by influencing solubility and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's structural features allow it to interfere with signaling pathways critical for tumor growth.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in vitro and in vivo. By modulating cytokine production and inhibiting inflammatory mediators, it presents potential as a therapeutic agent for inflammatory diseases.
Neuroprotective Properties
Emerging evidence suggests that this compound may possess neuroprotective effects. It has been studied for its ability to protect neuronal cells from oxidative stress and excitotoxicity, indicating potential applications in neurodegenerative disorders.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that the compound inhibited the growth of breast cancer cells by inducing apoptosis via the intrinsic pathway. The study highlighted the role of the trifluoroethanone group in enhancing cytotoxicity against cancer cells .
- Anti-inflammatory Research : In an experimental model of arthritis, treatment with this compound resulted in significant reductions in inflammatory markers and joint swelling, suggesting its potential as an anti-inflammatory drug .
- Neuroprotection : A recent study indicated that this compound could mitigate neuron damage in models of Alzheimer's disease by inhibiting amyloid-beta aggregation and promoting neuronal survival .
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
Methodological Answer: The Pictet-Spengler reaction is a key step for constructing the tetrahydroisoquinoline scaffold. Evidence from synthetic protocols suggests using paraformaldehyde in a sulfuric acid/acetic acid mixture to cyclize intermediates like N-(2,4-dichlorophenethyl)-2,2,2-trifluoroacetamide . Optimizing reaction time, temperature, and stoichiometry of reagents (e.g., trifluoroacetic anhydride for acylation) can improve yields. For example, microwave-assisted enzymatic resolution of trifluoroethanone derivatives (as in related compounds) enhances reaction efficiency by reducing time and improving enantioselectivity .
Table 1: Comparison of Synthesis Conditions
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural integrity:
- ¹H/¹³C NMR : Resolve rotamers caused by the trifluoroacetyl group (e.g., δ ~7.5–6.8 ppm for aromatic protons; CF₃ induces deshielding) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1630 cm⁻¹) and amine (N-H, ~3300–3400 cm⁻¹) groups .
- Elemental Analysis : Validate purity (±0.4% deviation from theoretical values) .
- HPLC-MS : Monitor reaction progress and detect byproducts.
Advanced Research Questions
Q. How can enzymatic methods resolve stereoisomers in trifluoroethanone derivatives?
Methodological Answer: Alcohol dehydrogenases (ADHs) enable kinetic resolution of racemic mixtures. For example, Candida antarctica lipase B (CAL-B) with vinyl acetate in toluene selectively acetylates one enantiomer, achieving >90% ee under microwave conditions . Researchers should screen ADH libraries (e.g., from Rhodococcus spp.) for substrate compatibility and optimize solvent systems (e.g., toluene vs. ionic liquids) to enhance enantioselectivity.
Q. What computational strategies predict this compound’s interaction with biological targets?
Methodological Answer: The Glide docking algorithm (Schrödinger Suite) is recommended for rigid-receptor flexible-ligand docking. Key steps:
- Prepare the protein structure (e.g., GluN2C receptor) using the OPLS-AA force field.
- Generate ligand conformers via systematic search and Monte Carlo sampling.
- Score poses using empirical energy functions (e.g., hydrogen bonding, hydrophobic contacts). Validation: Redocking known ligands achieves <1 Å RMSD in 50% of cases, outperforming GOLD and FlexX .
Table 2: Docking Performance Metrics
| Software | Accuracy (RMSD <2 Å) | Reference |
|---|---|---|
| Glide | 67% | |
| GOLD | 35% |
Q. How to design SAR studies for the trifluoroacetyl group’s role in bioactivity?
Methodological Answer:
- Analog Synthesis : Replace CF₃ with CH₃, Cl, or Br to assess electronic effects. Use LiAlH₄ reduction or nucleophilic substitution .
- Biological Assays : Test analogs in in vitro models (e.g., antitumor activity via MTT assay). Evidence shows trifluoroacetyl-containing tetrahydroisoquinolines exhibit enhanced potency due to improved membrane permeability .
- Data Analysis : Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values.
Q. How to address discrepancies in reaction yields during scale-up?
Methodological Answer: Contradictions in yields (e.g., 61% vs. 53% for LiAlH₄ reductions ) often arise from:
- Impurity Profiles : Use HPLC to identify byproducts (e.g., over-reduced intermediates).
- Catalyst Deactivation : Replace Pd/C with fresh batches and optimize H₂ pressure .
- Solvent Effects : Switch from THF to DMF for better solubility of intermediates .
Key Considerations
- Methodological Focus : Emphasized experimental design, troubleshooting, and data validation.
- Advanced Topics : Highlighted cutting-edge techniques (e.g., enzymatic resolution, Glide docking) and SAR strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
